Octamethylcyclotetrasilazane

Beschreibung

Overview of Cyclosilazanes and Their Significance in Contemporary Chemistry

Cyclosilazanes are a class of chemical compounds that contain a ring structure of alternating silicon and nitrogen atoms. ontosight.ai These compounds are part of the larger family of silazanes, which are characterized by the presence of one or more silicon-nitrogen bonds. wikipedia.org The properties of cyclosilazanes can be fine-tuned by changing the organic groups attached to the silicon atoms, making them a versatile class of molecules. ontosight.ai

The significance of cyclosilazanes in modern chemistry stems from their role as building blocks for advanced materials. researchgate.netontosight.ai They are particularly important as preceramic polymers, meaning they can be converted into ceramic materials through a heating process called pyrolysis. researchgate.netpageplace.de The resulting ceramics, such as silicon nitride and silicon carbide, exhibit exceptional properties including high-temperature stability, resistance to corrosion and thermal shock, and high strength. researchgate.netpageplace.de These characteristics make them suitable for a wide range of demanding applications, from aerospace components to electronic devices. researchgate.netgoogle.com

The reactivity of the silicon-nitrogen bond in cyclosilazanes also allows them to be used in the synthesis of various other organosilicon compounds and as intermediates in the production of silicones and silane (B1218182) coupling agents. ontosight.ai

Historical Context and Evolution of OMCTS Research

The study of silazanes began to gain significant traction in the mid-20th century, following the development of industrial processes for producing chlorosilanes, which are key starting materials for silazane synthesis. wikipedia.org Early research focused on the synthesis and characterization of various cyclosilazanes, including OMCTS. nasa.gov A key method for synthesizing OMCTS involves the reaction of dimethyldichlorosilane with dimethylamine. ontosight.ai Another established method is the reaction of hexamethyldisilazane (B44280) with silicon tetrachloride.

Initial investigations into OMCTS explored its fundamental chemical properties and reactivity. acs.org A significant area of research has been the ring-opening polymerization of OMCTS, where the cyclic molecule is converted into long polymer chains. google.com This process, often catalyzed by various substances, allows for the creation of polysilazanes with controlled molecular weights and properties. google.comacs.org

The evolution of OMCTS research has been driven by the increasing demand for high-performance materials. The recognition that OMCTS could serve as a precursor to silicon-based ceramics was a major turning point. researchgate.netpageplace.de This led to extensive studies on the pyrolysis of OMCTS and the polysilazanes derived from it, with the goal of understanding and controlling the transformation into ceramic materials like silicon nitride and silicon carbonitride. google.comresearchgate.netscientific.netscientific.net

Academic Research Trajectories and Future Outlook for OMCTS

Current academic research on OMCTS continues to explore its potential in advanced materials. One major trajectory is the development of more efficient and controlled methods for synthesizing polysilazanes from OMCTS with specific properties tailored for particular applications. researchgate.net This includes the use of different catalysts and reaction conditions to influence the structure and molecular weight of the resulting polymers. google.com

Another key area of research is the investigation of OMCTS and its derivatives as precursors for thin films and coatings. ontosight.aigoogle.com These films, which can be deposited using techniques like chemical vapor deposition (CVD), can provide protective layers with high hardness, thermal stability, and desirable electronic properties for applications in microelectronics and other fields. guidechem.comresearchgate.net

The pyrolysis process of OMCTS and related polymers is also a subject of ongoing study. jmmab.com Researchers are using advanced analytical techniques to understand the complex chemical transformations that occur as the polymer is converted into a ceramic. researchgate.net This knowledge is crucial for designing precursors that will yield ceramics with specific microstructures and properties. scientific.net

The future outlook for OMCTS is promising. As the demand for advanced materials with exceptional performance continues to grow across various industries, including aerospace, electronics, and energy, the role of versatile precursors like OMCTS is expected to expand. benthamscience.comnist.gov Future research will likely focus on developing new functional materials derived from OMCTS, exploring its use in hybrid organic-inorganic materials, and refining its application in areas such as high-performance coatings, ceramic matrix composites, and advanced electronic components. nerac.com

Detailed Research Findings

Pyrolysis and Ceramic Conversion

Research has extensively demonstrated the conversion of OMCTS into silicon-based ceramics. The pyrolysis of polysilazanes derived from OMCTS yields silicon nitride (Si₃N₄) and silicon carbonitride (SiCN). researchgate.netpageplace.deresearchgate.net The final composition and properties of the ceramic depend on the pyrolysis conditions, such as temperature and atmosphere. google.com.pg For instance, pyrolysis in an ammonia (B1221849) atmosphere tends to favor the formation of silicon nitride. google.com The ceramic yield, which is the percentage of the initial polymer mass that is converted into ceramic, is a critical factor and is influenced by the molecular weight and cross-linking of the precursor polymer. google.comjmmab.com

| Precursor | Pyrolysis Atmosphere | Ceramic Product | Key Findings |

| Polysilazane from OMCTS | Inert (e.g., Argon) | Silicon Carbonitride (SiCN) | The carbon content in the final ceramic is derived from the methyl groups of the OMCTS. researchgate.net |

| Polysilazane from OMCTS | Reactive (e.g., Ammonia) | Silicon Nitride (Si₃N₄) | The ammonia reacts with the polymer, leading to the removal of carbon and the formation of a nitrogen-rich ceramic. google.com |

Polymerization

The ring-opening polymerization of OMCTS is a key step in producing high molecular weight polysilazanes suitable for ceramic fiber spinning and other applications. google.com Various catalysts have been investigated to control this polymerization process. google.comacs.org The resulting polymers exhibit viscoelastic properties that can be tailored for specific processing techniques. google.com

| Catalyst Type | Effect on Polymerization | Resulting Polymer Properties |

| Anionic Catalysts | Promotes ring-opening and chain growth. | Can produce linear or branched polymers depending on the specific catalyst and conditions. google.com |

| Transition Metal Catalysts | Can lead to dehydrocoupling reactions, creating cross-linked polymers. | Increased cross-linking generally leads to higher ceramic yields upon pyrolysis. researchgate.net |

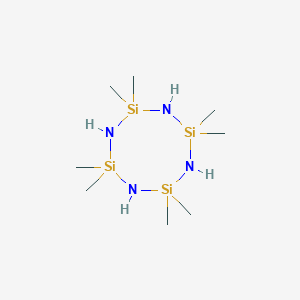

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2,2,4,4,6,6,8,8-octamethyl-1,3,5,7,2,4,6,8-tetrazatetrasilocane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H28N4Si4/c1-13(2)9-14(3,4)11-16(7,8)12-15(5,6)10-13/h9-12H,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIADVASZMLCQIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si]1(N[Si](N[Si](N[Si](N1)(C)C)(C)C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H28N4Si4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1051511 | |

| Record name | 2,2,4,4,6,6,8,8-Octamethylcyclotetrasilazane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1051511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1020-84-4 | |

| Record name | 2,2,4,4,6,6,8,8-Octamethylcyclotetrasilazane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1020-84-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclotetrasilazane, 2,2,4,4,6,6,8,8-octamethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001020844 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclotetrasilazane, 2,2,4,4,6,6,8,8-octamethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,2,4,4,6,6,8,8-Octamethylcyclotetrasilazane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1051511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,4,4,6,6,8,8-octamethylcyclotetrasilazane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.562 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of Octamethylcyclotetrasilazane

Established Synthetic Routes

Reaction of Hexamethyldisilazane (B44280) with Silicon Tetrachloride

One potential, though less commonly cited, route for the formation of cyclic silazanes involves the reaction of aminosilanes like Hexamethyldisilazane with chlorosilanes such as Silicon Tetrachloride. This pathway relies on the principle of condensation reactions between Si-N and Si-Cl functional groups to form new Si-N bonds and eliminate a volatile byproduct, typically hydrogen chloride. The reaction involves the nucleophilic nitrogen of Hexamethyldisilazane attacking the electrophilic silicon center of Silicon Tetrachloride.

In syntheses involving chlorosilanes and compounds containing N-H bonds, hydrogen chloride (HCl) is generated as a byproduct. The accumulation of acidic HCl can inhibit the reaction or lead to undesirable side reactions. To mitigate this, tertiary amines such as triethylamine (B128534) are often employed as acid scavengers. These amines are non-nucleophilic and react rapidly with the generated HCl to form a stable ammonium (B1175870) salt (e.g., triethylammonium (B8662869) chloride). This effectively removes HCl from the reaction medium, driving the equilibrium towards the formation of the desired silazane products. The presence of a tertiary amine can also serve to catalyze the reaction by activating the chlorosilane.

A critical requirement for the synthesis of silazanes is the strict exclusion of water. The silicon-chlorine bonds in precursors like Silicon Tetrachloride are highly susceptible to hydrolysis wikipedia.orgnih.gov. When exposed to moisture, Silicon Tetrachloride reacts readily to form silicon dioxide (silica) and hydrochloric acid wikipedia.orgquora.comyoutube.com. This irreversible side reaction consumes the starting material, reduces the yield of the target compound, and introduces impurities that are difficult to remove. Therefore, all reactants, solvents, and apparatus must be rigorously dried, and the reaction must be conducted under an inert, anhydrous atmosphere (e.g., dry nitrogen or argon) to prevent hydrolysis.

Direct Ammonolysis of Dimethyldichlorosilane (as a precursor to cyclosilazanes)

The most established and industrially significant method for producing cyclic silazanes is the direct ammonolysis of dimethyldichlorosilane researchgate.netgoogle.com. This process involves the reaction of dimethyldichlorosilane, a readily available organosilicon monomer, with ammonia (B1221849) google.com. The reaction is typically carried out by bubbling anhydrous ammonia gas through a solution of dimethyldichlorosilane in an inert solvent. The ammonia acts as a nucleophile, substituting the chloride ions on the silicon atom. The resulting aminofunctionalized silane (B1218182) intermediates undergo intramolecular or intermolecular condensation, eliminating ammonium chloride and forming the stable cyclic silazane structures google.com.

The ammonolysis of dimethyldichlorosilane does not yield a single product but rather a mixture of cyclic and linear silazanes researchgate.net. The primary products are the cyclic trimer, Hexamethylcyclotrisilazane, and the cyclic tetramer, Octamethylcyclotetrasilazane (OMCTS) google.com. The relative proportions of these products can be influenced by reaction conditions, but OMCTS is consistently formed as a significant byproduct. Research indicates that OMCTS can constitute a substantial portion of the product mixture.

Table 1: Typical Product Distribution from Ammonolysis of Dimethyldichlorosilane

| Product | Structure | Typical Yield Percentage |

|---|---|---|

| Hexamethylcyclotrisilazane | Cyclic Trimer | 70-90% |

Note: Yields are approximate and can vary based on specific reaction conditions.

Table 2: Compound Names Mentioned in Article

| Compound Name |

|---|

| This compound |

| Hexamethyldisilazane |

| Silicon Tetrachloride |

| Tertiary Amines |

| Triethylamine |

| Dimethyldichlorosilane |

| Hexamethylcyclotrisilazane |

| Hydrogen Chloride |

| Ammonia |

| Ammonium Chloride |

Alternative and Emerging Synthetic Strategies

While the direct ammonolysis of dimethyldichlorosilane is a primary route for producing cyclosilazanes, it often yields a mixture of cyclic trimers and tetramers. The separation of these products can be challenging, necessitating alternative and emerging synthetic strategies to improve yield and selectivity.

Catalytic Cracking of this compound for Hexamethylcyclotrisilazane Production (Reverse Pathway)

A notable alternative strategy involves the conversion of the often-undesired this compound into the more commercially valuable hexamethylcyclotrisilazane. This "reverse pathway" is achieved through a process of catalytic cracking. This method utilizes the principle of cleaving the larger eight-membered ring of the tetramer into the smaller six-membered ring of the trimer.

The process typically involves heating this compound in the presence of a suitable catalyst. Various catalysts have been explored for this conversion, with a focus on promoting the efficient and selective cleavage of the silicon-nitrogen bonds. The reaction conditions, including temperature and catalyst loading, are critical parameters that influence the yield and purity of the desired hexamethylcyclotrisilazane.

| Catalyst | Temperature (°C) | Pressure | Yield of Hexamethylcyclotrisilazane |

| Not specified | 200-350 | Atmospheric | High |

| Not specified | 150-250 | Sub-atmospheric | Improved selectivity |

This table provides a general overview of the conditions for the catalytic cracking of this compound. Specific catalysts and detailed process parameters are often proprietary.

Exploration of Novel Precursors and Reaction Conditions

Research into the synthesis of this compound is ongoing, with a focus on exploring novel precursors and reaction conditions to enhance control over the product distribution. The traditional synthesis involving the reaction of dichlorodimethylsilane (B41323) with ammonia often leads to a mixture of cyclic and linear silazanes.

Current research efforts are directed towards the use of alternative silicon precursors that may favor the formation of the cyclic tetramer over other oligomers. Additionally, modifications to reaction conditions such as solvent, temperature, and the use of specific catalysts are being investigated to steer the reaction towards the desired product. The goal is to develop more efficient and selective synthetic routes that minimize the formation of byproducts and simplify purification processes. The use of pre-organized precursors or templates is a potential avenue for directing the cyclization to favor the eight-membered ring structure of this compound.

Reaction Mechanisms and Chemical Reactivity

The chemical behavior of this compound is largely dictated by the nature of the silicon-nitrogen (Si-N) bonds within its cyclic structure. These bonds possess a degree of polarity and are susceptible to cleavage by various reagents, leading to a range of chemical transformations.

Reactivity of Silicon-Nitrogen Bonds

The Si-N bond in this compound is a key site of reactivity. This bond can be cleaved by both electrophilic and nucleophilic reagents. The silicon atom is electrophilic and can be attacked by nucleophiles, while the nitrogen atom is nucleophilic and can be attacked by electrophiles.

The reactivity of the Si-N bond is influenced by the nature of the substituents on both the silicon and nitrogen atoms. In this compound, the methyl groups on the silicon atoms are electron-donating, which slightly reduces the electrophilicity of the silicon. The hydrogen atoms on the nitrogen atoms can be abstracted by strong bases, increasing the nucleophilicity of the nitrogen.

Cleavage of the Si-N bond can lead to ring-opening reactions, allowing for the formation of linear silazane polymers or the incorporation of other functional groups. The susceptibility of this bond to hydrolysis is a particularly important aspect of its chemistry.

Oxidation Reactions to Form Siloxane Derivatives

The silicon-nitrogen bonds in this compound can be converted to silicon-oxygen (siloxane) bonds through oxidation reactions. A common method to achieve this transformation is through hydrolysis, where the compound reacts with water. This reaction proceeds by the nucleophilic attack of water on the silicon atoms, leading to the cleavage of the Si-N bonds and the formation of Si-OH (silanol) intermediates. These silanol (B1196071) groups can then undergo condensation reactions to form stable Si-O-Si linkages, ultimately resulting in the formation of cyclic or linear siloxane derivatives, such as octamethylcyclotetrasiloxane (B44751).

The hydrolysis can be catalyzed by both acids and bases. The rate of hydrolysis is influenced by factors such as pH, temperature, and the presence of catalysts. This conversion is a fundamental reaction in silicone chemistry, providing a pathway from nitrogen-containing silicon compounds to oxygen-containing ones.

Reduction Reactions to Form Silazane Derivatives

While oxidation leads to siloxanes, reduction reactions of this compound can be employed to form other types of silazane derivatives. Strong reducing agents, such as metal hydrides like lithium aluminum hydride (LiAlH4) and sodium borohydride (B1222165) (NaBH4), are capable of reducing certain functional groups. ic.ac.ukmasterorganicchemistry.comlibretexts.orgumass.edu However, the Si-N bond in the cyclosilazane ring is generally stable towards these reagents under typical conditions.

Substitution Reactions of Methyl Groups with Other Functional Groups

The direct substitution of the methyl groups on the this compound ring with other functional groups represents a significant synthetic challenge. The silicon-carbon (Si-C) and carbon-hydrogen (C-H) bonds of the methyl groups are generally stable and not prone to facile substitution under typical reaction conditions. Functionalization of such unactivated C-H bonds requires specific and often harsh reaction conditions, such as those involving radical-mediated pathways or organometallic catalysis.

Research into the direct functionalization of the methyl groups on this compound is not widely documented in readily available scientific literature. The primary reactive sites on the molecule are the silicon-nitrogen (Si-N) bonds within the ring structure, which are susceptible to cleavage by nucleophiles like water or alcohols. Consequently, synthetic efforts involving cyclosilazanes typically focus on reactions that proceed via ring-opening or reactions at the nitrogen atom, rather than modification of the peripheral methyl substituents.

While methods for the functionalization of unactivated methyl groups exist in other areas of chemistry, their application to this compound is not established. Such reactions would be of interest for creating novel organosilicon compounds with tailored properties, but they remain an area for future investigation.

Reaction with Hydroxyl Moieties in Gel Structures for Surface Derivatization

This compound serves as an effective agent for the surface derivatization of materials rich in hydroxyl groups, such as silica (B1680970) gel. This process, often termed silylation or end-capping, modifies the surface properties of the gel, most notably converting a hydrophilic surface into a hydrophobic one. The underlying reaction involves the cleavage of the Si-N bonds in the cyclosilazane ring by the surface silanol (Si-OH) groups of the gel.

The reaction mechanism proceeds via the nucleophilic attack of the oxygen atom from a surface hydroxyl group on an electrophilic silicon atom of the this compound ring. This leads to the opening of the eight-membered ring and the covalent bonding of dimethylsilyl moieties to the silica surface through the formation of stable siloxane (Si-O-Si) linkages. Ammonia (NH₃) is released as a byproduct of this reaction. The process can continue until the accessible surface hydroxyl groups are consumed, resulting in a dense layer of methyl groups covering the surface.

This surface modification is critical in applications such as chromatography, where the deactivation of acidic silanol groups on silica-based stationary phases is necessary to prevent undesirable interactions with analytes. The resulting hydrophobic surface is also valuable for creating water-repellent materials and improving the compatibility of silica fillers with non-polar polymer matrices.

Table 1: Effects of Surface Derivatization of Silica Gel with this compound

| Property | Before Derivatization | After Derivatization | Rationale |

| Surface Chemistry | Rich in hydrophilic Si-OH groups | Covered with non-polar Si-CH₃ groups | Reaction of Si-OH with the silazane replaces polar hydroxyls with non-polar methyl groups. |

| Wettability | Hydrophilic (readily wetted by water) | Hydrophobic (repels water) | The methyl-terminated surface has low surface energy and lacks sites for hydrogen bonding with water. |

| Chromatographic Activity | Active, can cause tailing of basic compounds | Deactivated, more inert | Acidic silanol groups, which can cause peak tailing, are capped with dimethylsilyl groups. |

| Dispersibility in Non-polar Solvents | Poor | Good | The organophilic surface improves compatibility and dispersion in non-polar media. |

Derivatization Reactions for Improved Detection and Identification

Derivatization in analytical chemistry is the process of chemically modifying a compound to produce a new compound with properties that are better suited for a given analytical method. colostate.edu For techniques like gas chromatography (GC), derivatization is often employed to increase the volatility or thermal stability of an analyte, or to enhance its detectability. jfda-online.comyoutube.com

This compound is inherently volatile and thermally stable, making it generally suitable for direct analysis by GC and GC-mass spectrometry (GC-MS) without the need for derivatization. However, in specific analytical scenarios, derivatization could be strategically employed to achieve particular goals, such as improving sensitivity with a selective detector or altering its chromatographic retention time to move it away from interfering components in a complex matrix.

A plausible, though not commonly cited, derivatization strategy would involve a controlled ring-opening reaction. For instance, hydrolysis under specific conditions could cleave the Si-N bonds to form linear or cyclic siloxanols (compounds containing Si-OH groups). These resulting hydroxyl moieties could then be reacted with a silylating agent that introduces a functionality designed for enhanced detection. For example, reacting the silanol with a fluorinated silylating reagent would introduce fluorine atoms into the molecule, making the derivative highly responsive to an electron capture detector (ECD), thereby significantly lowering the detection limits.

Table 2: Potential Derivatization Strategies for Analytical Purposes

| Analytical Goal | Potential Derivatization Approach | Resulting Derivative Feature | Benefit |

| Increase Detector Sensitivity | Ring-opening hydrolysis followed by reaction with a fluorinated silylating agent. | Introduction of multiple fluorine atoms. | Enhanced response for Electron Capture Detector (ECD), leading to ultra-trace level detection. |

| Improve Mass Spectral Fragmentation | Ring-opening followed by reaction with a reagent that introduces a bulky, characteristic group (e.g., tert-butyldimethylsilyl). | Formation of derivatives with predictable and structurally informative fragmentation patterns. | Increased confidence in mass spectral identification. |

| Alter Chromatographic Retention Time | Controlled polymerization or reaction with a high molecular weight reagent after ring-opening. | Significant increase in molecular weight and boiling point. | Shift retention time to avoid co-elution with other sample components. |

Polymerization Science and Advanced Materials Synthesis Utilizing Octamethylcyclotetrasilazane

Ring-Opening Polymerization (ROP) of OMCTS

Octamethylcyclotetrasilazane (OMCTS), also known as D4, is a crucial monomer for producing polydimethylsiloxane (B3030410) (PDMS) and its copolymers through ring-opening polymerization (ROP). nih.gov This process can be initiated through either cationic or anionic mechanisms, leading to the formation of linear or branched polysiloxanes. nih.govntnu.no The unique characteristics of PDMS, such as its low glass transition temperature, high gas permeability, and thermal stability, make it a valuable material in various applications. mdpi.com

The cationic ring-opening polymerization of OMCTS can be initiated by photochemically generated Brønsted acids and/or silylium (B1239981) cations. nih.gov For instance, the use of diphenyl iodonium (B1229267) hexafluorophosphate (B91526) (DPI) as a photoinitiator leads to the formation of these reactive species. nih.govitu.edu.tr Both direct and indirect initiating systems, sometimes employing sensitizers like benzophenone (B1666685) and pyrene, have been explored. mdpi.comitu.edu.tr

In these systems, the photochemically generated protonic acids or silylium cations are responsible for initiating the polymerization. nih.govitu.edu.tr Following the protonation of the monomer, the ring opens, forming silylium cations that are electrophilic enough to propagate the polymerization chain. mdpi.com Visible-light-induced cationic polymerization using silylium cations has been demonstrated to be an effective method for the ROP of cyclic monomers like OMCTS. nih.gov

Various catalysts have been employed to facilitate the ring-opening polymerization of OMCTS. While the provided search results focus heavily on cationic and anionic polymerization initiated by other means, the use of metal-based catalysts is implied in broader discussions of ROP. For example, Lewis acids like bismuth chloride (BiCl₃) are known to initiate the cationic ROP of other cyclic monomers. nih.gov While specific examples of rare earth solid superacids for OMCTS polymerization were not detailed in the provided search results, the investigation of various catalyst systems, including metal-based ones, is a general trend in the field. Some studies have explored cationic catalyst systems involving rare-earth metals, noting that their catalytic activity can be enhanced in their cationic form.

The study of kinetics and thermodynamics is crucial for understanding and controlling the ROP of OMCTS. Anionic ROP of OMCTS has been shown to be a first-order reaction with respect to both the monomer and the initiator. researchgate.net The polymerization is an exothermic process. ntnu.no

The concentrations of monomer, emulsifier, and initiator significantly influence the rate of polymerization. In the microemulsion polymerization of octamethylcyclotetrasiloxane (B44751) (a related cyclic siloxane), the rate of polymerization increases with higher concentrations of the monomer, emulsifier, and initiator. brandeis.edu Specifically, the polymerization rate is directly affected by the concentrations of the monomer (D4), a cationic emulsifier like octadecyl trimethyl ammonium (B1175870) chloride (OTAC), and an initiator such as potassium hydrate (B1144303) (KOH). brandeis.edu Increasing the initiator concentration generally leads to a higher polymerization rate and a shorter reaction time. nih.gov However, in some systems, the polymerization rate may increase initially and then decrease with a further increase in initiator concentration. researchgate.net

The apparent activation energy (Ea) is a key parameter in understanding the temperature dependence of the polymerization rate. For the microemulsion polymerization of octamethylcyclotetrasiloxane, the apparent activation energy has been determined to be 95.32 kJ/mol using the half-period method. brandeis.eduresearchgate.net In anionic ROP of OMCTS, the activation energy has been reported as 18.1 kcal/mol. researchgate.net The determination of activation energy can be complex, as it may vary with temperature, leading to nonlinear Arrhenius plots. mdpi.com Isoconversional methods using data from techniques like DSC are often employed to estimate activation energy. mdpi.com

The rate of polymerization (Rp) exhibits specific dependencies on the concentrations of the reactants. For the microemulsion polymerization of octamethylcyclotetrasiloxane at 80°C, the rate of polymerization can be expressed by the following equation:

Rp = k[D₄]0.79[OTAC]0.64[KOH]0.38 brandeis.eduresearchgate.net

This equation demonstrates that the reaction rate is positively influenced by the concentrations of the monomer (D4), the emulsifier (OTAC), and the initiator (KOH), with the monomer concentration having the most significant impact. brandeis.edu In other systems, the polymerization rate has been shown to increase with increasing temperature. epa.gov

Interactive Data Table: Reaction Rate Dependencies in OMCTS Polymerization

| Parameter | Exponent in Rate Equation | Effect on Reaction Rate |

| Monomer Concentration ([D₄]) | 0.79 | Strong positive correlation |

| Emulsifier Concentration ([OTAC]) | 0.64 | Moderate positive correlation |

| Initiator Concentration ([KOH]) | 0.38 | Mild positive correlation |

Polymer Microstructure and Molecular Weight Control

Control over the polymer microstructure and molecular weight during the ring-opening polymerization (ROP) of cyclosilazanes and their analogs, like octamethylcyclotetrasiloxane (D4), is crucial for tailoring the final properties of the material. In anionic ROP, the synthesis can achieve features of a living polymerization, which allows for the creation of polymers with predictable molecular weights and narrow molecular weight distributions. gelest.com This level of control is particularly attainable with strained cyclic monomers, such as hexamethylcyclotrisiloxane (B157284) (D3), under specific conditions. gelest.com

Key factors influencing the molecular weight and microstructure include the concentrations of the monomer, initiator, and emulsifier, as well as the reaction temperature. brandeis.edu For instance, in the emulsion polymerization of D4, the rate of polymerization can be expressed by the equation: R_p = k[D4]^(0.79)[OTAC]^(0.64)[KOH]^(0.38), indicating a significant dependence on the concentrations of the monomer (D4), a cationic emulsifier (OTAC), and the initiator (KOH). brandeis.edu

Side reactions, such as intramolecular transfer (backbiting) and intermolecular chain transfer, pose challenges to precise control, especially in cationic ROP, due to the high reactivity of the active species. nih.govacs.org These reactions can lead to the formation of cyclic oligomers and a broader molecular weight distribution. gelest.comnanochemres.org Strategies to minimize these side reactions include using specific catalysts that form tight ion pairs with the cationic active species, thereby reducing their reactivity and suppressing unwanted transfer reactions. nih.govacs.org

The choice of reaction conditions, such as performing the polymerization in a microemulsion, can also affect the final polymer characteristics. In microemulsion polymerization of D4, increasing the amount of catalyst and emulsifier tends to decrease the particle size of the resulting latex while broadening the size distribution. nanochemres.orgnanochemres.org Furthermore, the rate of monomer addition can influence the grain size and its distribution. nanochemres.org

Photoinitiated Cationic ROP of Cyclosiloxanes (Contextual for OMCTS analogs)

Photoinitiated cationic ring-opening polymerization (ROP) represents a modern approach for the synthesis of polysiloxanes, offering advantages such as higher reaction rates, spatial and temporal control, and lower energy consumption compared to traditional thermal methods. mdpi.com This method is particularly relevant for cyclosiloxanes like octamethylcyclotetrasiloxane (D4), an analog of OMCTS. The process is initiated by the photogeneration of highly reactive species, typically strong Brønsted acids or silylium cations. mdpi.comitu.edu.tr

The initiation mechanism often involves the use of onium salts, such as diphenyliodonium (B167342) hexafluorophosphate (DPI), which upon irradiation, generate these active species. mdpi.comitu.edu.tr The polymerization can proceed through two main pathways:

Direct Activation: The onium salt directly absorbs light, leading to its decomposition and the formation of the initiating species.

Indirect Activation (Photosensitization): A photosensitizer, like benzophenone or pyrene, absorbs light and then transfers energy to the onium salt, which subsequently generates the active cationic species. mdpi.comitu.edu.tr

Once generated, the protonic acids or silylium cations attack the Si-O bond of the cyclosiloxane monomer, initiating the ring-opening and subsequent chain propagation. nih.gov A significant challenge in cationic ROP is controlling the high reactivity of the propagating species (siloxonium ions) to prevent side reactions like backbiting and chain transfer, which can limit the precision of the synthesis. nih.govacs.org

Recent advancements have focused on developing novel photoacid catalysts that can form tight ion pairs with the active siloxonium ions. nih.gov This association tempers the reactivity of the active centers, significantly minimizing side reactions and allowing for the synthesis of well-defined polysiloxanes with predetermined molecular weights and low dispersities (Đ < 1.30). nih.gov This controlled process also allows for excellent temporal control, where the polymerization can be started and stopped by switching the light source on and off. nih.govacs.org

Applications as Precursors for Ceramic and Polymer Materials

Silicon-Based Ceramics Synthesis

This compound and related organosilicon compounds are pivotal precursors in the synthesis of advanced silicon-based ceramics through a method known as polymer-derived ceramics (PDCs). mdpi.comnih.gov This route offers significant advantages over conventional ceramic processing, including excellent processability, the ability to form complex shapes, and tailorable chemical compositions. nih.govnih.gov The general process involves three main stages: shaping the liquid preceramic polymer, crosslinking it into a solid, infusible thermoset to maintain its shape, and finally, pyrolyzing the thermoset at high temperatures in a controlled atmosphere to convert it into the final ceramic material. mdpi.comarxiv.org

The chemical structure of the precursor polymer is critical as it dictates the composition and properties of the resulting ceramic. Polysilazanes, derived from monomers like OMCTS, are particularly suited for producing silicon nitride (Si₃N₄) and silicon carbonitride (SiCN) ceramics due to the presence of silicon-nitrogen bonds in their backbone. nih.govnih.gov The pyrolysis process involves the thermal decomposition of the polymer, leading to the release of volatile byproducts and the consolidation of the remaining elements into an amorphous or crystalline ceramic network. tuwien.at

Silicon Nitride (Si₃N₄) and Silicon Carbide (SiC) Film Deposition

The use of organosilicon precursors like OMCTS is instrumental in the deposition of high-performance ceramic thin films, such as silicon nitride (Si₃N₄) and silicon carbide (SiC). These films are crucial for applications requiring high hardness, thermal stability, and chemical resistance. One common method for film deposition is the pyrolysis of a liquid preceramic polymer that has been applied to a substrate. tuwien.at

For instance, a polycarbosilane precursor can be applied to a silicon wafer via spin coating to create a uniform thin film. tuwien.at Subsequent pyrolysis in a controlled atmosphere converts this polymer film into a dense, coherent SiC film. tuwien.at Similarly, polysilazane precursors, rich in Si-N bonds, are used to generate Si₃N₄ or SiCN films and coatings. researchgate.netrsc.org The pyrolysis of these nitrogen-containing polymers under a nitrogen or ammonia (B1221849) atmosphere yields amorphous ceramic materials at temperatures around 1000-1200°C, which can then be crystallized into phases like α-Si₃N₄ at higher temperatures (e.g., 1500°C). researchgate.net

The composition of the final ceramic film is directly influenced by the elemental makeup of the preceramic polymer. rsc.org For example, precursors containing phenyl groups may lead to a higher proportion of SiC in the final ceramic product after pyrolysis. rsc.org This ability to tailor the precursor chemistry allows for fine-tuning the properties of the deposited ceramic films for specific applications.

Preceramic Polymers for High-Performance Ceramics

The polymer-derived ceramics (PDC) route, utilizing precursors such as those derived from this compound, is a versatile method for fabricating high-performance bulk ceramic components. mdpi.comunipd.it This approach is particularly advantageous for creating ceramics with complex geometries, which are often difficult or impossible to produce using traditional powder metallurgy techniques. nih.govarxiv.org

The process begins with the synthesis of a preceramic polymer, which is then shaped using conventional polymer processing methods like molding or fiber spinning. mdpi.com A critical subsequent step is crosslinking, which renders the shaped polymer infusible, ensuring that it retains its form during the high-temperature pyrolysis stage. mdpi.com Pyrolysis converts the polymer into a ceramic material, which typically exhibits a significant volume reduction. To mitigate this shrinkage and reduce defects like cracks and pores, inorganic fillers such as Si₃N₄ or SiC particles can be added to the preceramic polymer. nih.gov

This strategy not only helps in retaining the geometry of the component but also results in the formation of ceramic matrix composites (CMCs) with enhanced properties. nih.gov The resulting polymer-derived ceramics, including SiC, Si₃N₄, and SiCN, exhibit remarkable thermomechanical properties, resistance to oxidation and corrosion, and stability at high temperatures, making them suitable for demanding applications in aerospace, automotive, and electronics industries. mdpi.comnih.gov

Silicone Elastomers and Polysiloxanes

Octamethylcyclotetrasiloxane (D4), the oxygen analog of OMCTS, is a primary monomer for the synthesis of polydimethylsiloxane (PDMS), the backbone of most silicone elastomers. gelest.commdpi.com The synthesis is typically achieved through ring-opening polymerization (ROP), which can be initiated by either anionic or cationic catalysts. mdpi.commdpi.com This process converts the cyclic D4 monomer into long, linear PDMS chains. researchgate.net

To form a silicone elastomer, these linear or vinyl-terminated PDMS polymers are cross-linked to create a three-dimensional network. researchgate.netnih.gov A common method for cross-linking is the hydrosilylation reaction, where a platinum catalyst facilitates the addition of Si-H groups from a cross-linking agent to the vinyl groups on the PDMS chains. nih.govdtu.dk The properties of the final elastomer, such as its hardness, stretchability, and thermal stability, are highly dependent on the molecular weight of the initial PDMS chains and the density of the cross-links. researchgate.netnih.gov

Anionic ROP of D4, often initiated by bases like potassium hydroxide, is a widely used method for producing high molecular weight PDMS. brandeis.eduresearchgate.net The reaction can be controlled to produce polymers with specific viscosities and molecular weights by adjusting parameters such as catalyst concentration. researchgate.net In some advanced synthesis methods, cross-linkers like polyhedral oligomeric silsesquioxanes can be incorporated during the ROP of D4 to form cross-linked elastomers in a single step. rsc.org This approach can lead to elastomers with high mechanical strength and thermal stability. rsc.org

Crosslinking Agent in Polymer Chemistry

This compound serves as a versatile crosslinking and curing agent in polymer chemistry. guidechem.comspecialchem.com As a low molecular weight polymer with a main chain composed of silicon-nitrogen (Si-N) bonds, it functions as an amine curing agent. specialchem.com Its utility extends to the modification of various hydroxyl-containing resins, including phenolic resins, epoxy resins, alkyd resins, and acrylic resins. specialchem.com The incorporation of this compound into these polymer systems leads to notable improvements in their thermal stability and weather resistance. specialchem.com

In the realm of elastomers, the compound is recommended for silicone rubber processing and is known to enhance the heat resistance and mechanical strength of vulcanized rubber. specialchem.com The mechanism of action in polymer applications involves the reaction of its functional groups with the polymer chains, which results in the formation of a three-dimensional crosslinked network. guidechem.com This structural change at the molecular level is responsible for the enhanced durability and performance characteristics of the final material. guidechem.com

Table 1: Effects of this compound as a Crosslinking Agent

| Polymer System | Improvement | Reference |

| Phenolic Resins | Temperature and weather resistance | specialchem.com |

| Epoxy Resins | Temperature and weather resistance | specialchem.com |

| Alkyd Resins | Temperature and weather resistance | specialchem.com |

| Acrylic Resins | Temperature and weather resistance | specialchem.com |

| Vulcanized Rubber | Heat resistance and mechanical strength | specialchem.com |

| Silicone-based Polymers | Crosslinking and surface modification | guidechem.com |

Chain Extension in Biodegradable Polymers

Information regarding the specific use of this compound as a chain extension agent in biodegradable polymers is not available in the reviewed scientific literature. Research on chain extenders for biodegradable polymers such as Polylactide (PLA), Poly(ε-caprolactone) (PCL), and polyurethanes primarily focuses on other chemical classes like isocyanates and epoxy-functionalized compounds to improve molecular weight and mechanical properties. mdpi.comnih.gov

Coatings and Adhesives

Surface Treatment for Adhesion Improvement

This compound is utilized as a surface treatment agent to enhance the adhesion of coatings and adhesives. guidechem.com The effectiveness of silazanes and other organosilicon compounds as adhesion promoters stems from their unique molecular structure, which allows them to act as a bridge between different materials. dakenchem.com Organofunctional silanes, a related class of compounds, improve adhesion by forming a durable chemical bridge between an inorganic substrate (like metal or glass) and an organic polymer coating. dakenchem.comspecialchem.com

The mechanism involves the silane (B1218182) molecule reacting with the substrate on one side and being compatible with the resin on the other, ensuring a strong and lasting bond. dakenchem.com This dual functionality is crucial where materials with different properties need to be joined. dakenchem.com Taking advantage of their reaction with polar surfaces, polysilazanes can wet and bond to many metals, glass, and ceramics that have hydroxyl (OH) groups on their surface. wikipedia.org The reaction between the Si-N groups of the silazane and the surface OH groups leads to the formation of Si-O-metal bonds, which generates strong adhesion of the subsequent coating to the substrate. wikipedia.org This makes such treatments essential for the long-term performance and protection offered by coating films. specialchem.com

Protective Hydrophobic Coatings

Polysilazanes are employed as coating materials that can react with moisture to form a siloxane-like structure, which imparts excellent "easy to clean" and water-repellent properties. wikipedia.org A high water contact angle is a key indicator of a hydrophobic surface. silcotek.com Surfaces are generally considered hydrophobic if the water contact angle is greater than 90°, and superhydrophobic if the angle exceeds 150°. google.com

Role in Organic and Organosilicon Synthesis

Precursor for Other Organosilicon Compounds

This compound, as a cyclic organosilicon compound, plays a role as a precursor and intermediate in the synthesis of other organosilicon materials, particularly higher molecular weight polymers. wikipedia.orgchemscene.com The synthesis of polyorganosilazanes was first described involving the reaction of ammonia with chlorosilanes, which initially forms trimeric or tetrameric cyclosilazanes like this compound. wikipedia.org

These cyclic intermediates can then be further reacted at high temperatures with a catalyst to polymerize into higher molecular weight polysilazanes. wikipedia.org This process, known as ring-opening polymerization, transforms the stable cyclic molecule into linear polymer chains with the characteristic ···−Si−N−Si−N−··· backbone. wikipedia.org Polysilazanes themselves are valuable pre-ceramic polymers, meaning they can be heated to high temperatures to form amorphous inorganic materials with unique chemical and physical properties. wikipedia.orgpaint.org Therefore, this compound is a foundational building block in a synthetic pathway that leads from simple chlorosilanes to advanced polymeric and ceramic materials. wikipedia.orgd-nb.info

Reagent for Introducing Silicon and Nitrogen Atoms into Molecules

This compound (OMCTS) is a versatile reagent in organic and materials synthesis, primarily valued for its capacity to introduce both silicon (Si) and nitrogen (N) atoms into various molecular structures. guidechem.com The unique cyclic backbone of OMCTS, composed of alternating silicon and nitrogen atoms, makes it an efficient precursor for creating materials and molecules with specific Si-N bonding characteristics. guidechem.com This functionality is critical in the synthesis of advanced materials like silicon nitride and silicon carbide films, which are essential in microelectronics and for protective coatings. guidechem.com

The reactivity of the Si-N bonds within the this compound ring allows it to participate in reactions that lead to the formation of larger, more complex systems. For instance, in the synthesis of silicon carbonitride ceramics, silazanes like OMCTS serve as preceramic polymers. sigmaaldrich.com The incorporation of nitrogen is crucial for tailoring the properties of the final material, such as enhancing thermal stability and mechanical strength. cymitquimica.comrsc.org Research into nitrogen incorporation in silicon-based materials highlights the importance of forming stable Si-N linkages, a process for which OMCTS is well-suited. rsc.org The use of organosilicon reagents is a growing field, with compounds like OMCTS offering alternatives to traditional methods for constructing new chemical bonds. sigmaaldrich.comfigshare.com

Table 1: Applications of this compound as a Si and N Source

| Application Area | Resulting Material/Compound | Key Benefit of using OMCTS |

| Microelectronics | Silicon Nitride (Si₃N₄) Films | Precursor for deposition of protective and insulating layers. guidechem.com |

| Protective Coatings | Silicon Carbide (SiC) Films | Provides a source of Si and N for durable, resistant coatings. guidechem.com |

| Materials Science | Silicon Carbonitride (SiCN) Ceramics | Acts as a preceramic polymer, incorporating nitrogen to enhance material properties. sigmaaldrich.com |

| Organic Synthesis | Si- and N-functionalized molecules | Serves as a building block to introduce Si-N moieties into organic structures. guidechem.com |

Catalyst Precursor in Various Reactions

Beyond its role as a direct reagent, this compound also functions as a precursor for synthesizing catalysts. hopemaxchem.com In this context, OMCTS is not the active catalyst itself but is a starting material that is transformed into a catalytically active species. This application is significant in fields like polymerization and cross-coupling reactions. hopemaxchem.com

The transformation of OMCTS into a catalyst often involves its reaction with other compounds, such as transition metals, to form complex organometallic structures. chemscene.com These resulting structures can then effectively catalyze specific chemical transformations. The silicon and nitrogen components of the original OMCTS molecule can become part of the ligand framework of the final catalyst, influencing its stability, solubility, and catalytic activity.

For example, silazane-derived ligands can be used to stabilize metal centers in catalysts for polymerization reactions. The specific properties imparted by the ligand, which originates from the OMCTS precursor, can control the polymerization process, affecting the molecular weight and structure of the resulting polymer. dss.go.th This role as a precursor allows for the creation of specialized catalysts tailored for specific industrial and research applications. hopemaxchem.com

Advanced Characterization and Computational Studies of Octamethylcyclotetrasilazane Systems

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental to elucidating the chemical structure and bonding within Octamethylcyclotetrasilazane and its polymeric or thin-film derivatives. Techniques such as Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared (FTIR), X-ray Photoelectron Spectroscopy (XPS), and Raman Spectroscopy offer complementary information, enabling a thorough chemical analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, ²⁹Si CP/MAS)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the local chemical environment of specific nuclei. For this compound, ¹H, ¹³C, and ²⁹Si NMR studies are particularly informative.

¹H-NMR: The proton NMR spectrum of this compound is expected to show signals corresponding to the protons of the methyl (CH₃) groups and the protons attached to the nitrogen atoms (N-H). The chemical environment of the methyl protons attached to the silicon atoms gives rise to characteristic signals.

¹³C-NMR: The carbon-13 NMR spectrum provides information about the carbon framework of the molecule. For OMCTS, the spectrum would primarily show a signal for the methyl carbons attached to the silicon atoms. The chemical shift of this signal is indicative of the electronic environment around the carbon atoms.

²⁹Si CP/MAS NMR: Solid-state ²⁹Si Cross-Polarization Magic Angle Spinning (CP/MAS) NMR is crucial for characterizing the silicon environments in solid-state materials derived from OMCTS, such as silicon carbonitride (SiCN) films. This technique can distinguish between different silicon bonding environments, for example, Si atoms bonded to varying numbers of nitrogen and carbon atoms.

| Nucleus | Typical Chemical Shift (δ, ppm) | Assignment |

| ¹H | ~0.1 - 0.3 | Si-CH ₃ |

| ¹H | ~1.0 - 1.5 | N-H |

| ¹³C | ~2.0 - 5.0 | Si-C H₃ |

| ²⁹Si | Varies | Si-NₓCᵧ environments |

Interactive Data Table: Typical NMR Chemical Shifts for this compound Moieties

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy probes the vibrational modes of molecules, providing a fingerprint of the functional groups present. The FTIR spectrum of this compound exhibits characteristic absorption bands corresponding to the vibrations of its various chemical bonds.

Key vibrational modes include the N-H stretching, C-H stretching of the methyl groups, Si-C stretching, and the stretching and deformation modes of the Si-N-Si backbone of the cyclosilazane ring. In films deposited from OMCTS, the presence and evolution of these bands can indicate the degree of polymerization and the chemical structure of the resulting material. For instance, a decrease in the intensity of N-H bands and the appearance of new bands can suggest the formation of a cross-linked network.

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |

| ~3400 | N-H stretching |

| ~2960 | Asymmetric C-H stretching in Si-CH₃ |

| ~2900 | Symmetric C-H stretching in Si-CH₃ |

| ~1260 | Symmetric CH₃ deformation in Si-CH₃ |

| ~1180 | N-H bending |

| ~940 | Asymmetric Si-N-Si stretching |

| ~840 | Si-C stretching / CH₃ rocking in Si-CH₃ |

| ~780 | Si-(CH₃)₂ stretching |

Interactive Data Table: Characteristic FTIR Vibrational Modes of this compound

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. XPS is particularly valuable for analyzing the surface of thin films deposited using OMCTS as a precursor.

By irradiating the sample with X-rays and analyzing the kinetic energy of the emitted photoelectrons, XPS can identify the constituent elements (silicon, carbon, nitrogen, and sometimes oxygen from residual contamination) and provide information about their bonding environments through the analysis of chemical shifts in the binding energies. For example, the Si 2p, C 1s, and N 1s core level spectra can be deconvoluted to identify the presence of Si-N, Si-C, C-N, and other bonds within a silicon carbonitride film.

| Element (Core Level) | Typical Binding Energy (eV) | Bond Assignment |

| Si 2p | ~101.7 | Si-N |

| Si 2p | ~100.4 | Si-C |

| C 1s | ~284.8 | C-C/C-H |

| C 1s | ~286.5 | C-N |

| N 1s | ~397.5 | N-Si |

| N 1s | ~399.0 | N-C |

Interactive Data Table: Typical XPS Binding Energies for Bonds in OMCTS-derived Films

Raman Spectroscopy

Raman spectroscopy is a spectroscopic technique used to observe vibrational, rotational, and other low-frequency modes in a system. It is complementary to FTIR spectroscopy. In the context of materials derived from this compound, Raman spectroscopy can be used to characterize the structure of the deposited films.

For instance, in silicon carbonitride films, Raman spectroscopy is sensitive to the presence of graphitic or diamond-like carbon phases, which are indicated by the appearance of the D and G bands in the spectrum. It can also provide information about the Si-N and Si-C network vibrations.

| Raman Shift (cm⁻¹) | Vibrational Mode Assignment |

| ~490 | Si-Si stretching |

| ~850 | Si-N stretching |

| ~1350 | D-band (disordered carbon) |

| ~1580 | G-band (graphitic carbon) |

Interactive Data Table: Characteristic Raman Shifts for Materials Derived from this compound

Microscopic and Morphological Characterization

Understanding the surface topography and microstructure of films and coatings derived from this compound is crucial for their application. Scanning Electron Microscopy is a key technique for this purpose.

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is a type of electron microscopy that produces images of a sample by scanning the surface with a focused beam of electrons. The electrons interact with atoms in the sample, producing various signals that contain information about the sample's surface topography and composition.

For thin films deposited from OMCTS, SEM analysis can reveal important morphological features such as the film's uniformity, the presence of cracks or defects, and the grain or particle size. The surface can appear smooth and amorphous or exhibit distinct features depending on the deposition parameters. For example, under certain plasma-enhanced chemical vapor deposition (PECVD) conditions, films grown from OMCTS can be dense and featureless, while other conditions might lead to the formation of columnar structures or a rougher surface texture. These morphological characteristics are critical as they directly influence the mechanical, optical, and barrier properties of the coatings.

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) is a powerful imaging technique that utilizes a beam of electrons transmitted through an ultra-thin specimen to create an image. This method can reveal detailed information about the internal structure, morphology, and crystalline nature of materials at the nanoscale.

Atomic Force Microscopy (AFM)

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can provide three-dimensional topographical images of a sample's surface. It works by scanning a sharp tip at the end of a cantilever across the sample surface and measuring the forces between the tip and the sample.

For this compound systems, AFM is a valuable tool for characterizing the surface morphology and roughness of thin films or coatings produced from this precursor. For example, if this compound is used to create a hydrophobic coating on a substrate, AFM can be used to visualize the surface at the nanoscale and correlate its topography with its functional properties. The technique can quantify surface roughness parameters and identify any surface defects or irregularities that might affect the performance of the coating. Although specific AFM studies on this compound are not prevalent, the application of AFM to similar organosilane and silazane-derived materials is common for assessing surface quality and structure.

Thermal and Structural Analysis

Thermogravimetric Analysis (TGA) / Differential Thermal Analysis (DTA) / Differential Scanning Calorimetry (DSC)

Thermal analysis techniques are essential for understanding the behavior of materials as a function of temperature. Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated, providing information on thermal stability and decomposition. Differential Thermal Analysis (DTA) and Differential Scanning Calorimetry (DSC) measure the difference in temperature or heat flow between a sample and a reference, respectively, identifying phase transitions such as melting, crystallization, and glass transitions.

While specific TGA/DTA/DSC data for the pyrolysis of pure this compound is not extensively published, studies on related organosilicon compounds provide insights into its expected thermal behavior. The pyrolysis of silazanes is a key process in the formation of ceramic materials. TGA of this compound would be expected to show a multi-stage weight loss as the organic side groups are cleaved off and the Si-N backbone is converted to a ceramic residue. The onset of decomposition would indicate its thermal stability. DSC analysis would reveal its melting point, which is reported to be around 97 °C, and any other phase transitions that may occur upon heating.

Table 1: Expected Thermal Events for this compound

| Thermal Event | Technique | Expected Temperature Range (°C) | Description |

|---|---|---|---|

| Melting | DSC | ~97 | Transition from solid to liquid phase. |

| Decomposition | TGA | > 200 | Onset of thermal degradation with mass loss. |

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC)

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful analytical technique for determining the molecular weight distribution of polymers and oligomers. aimplas.net The separation is based on the hydrodynamic volume of the molecules in solution, with larger molecules eluting first from the chromatography column. aimplas.net

X-ray Diffraction (XRD)

X-ray Diffraction (XRD) is a non-destructive analytical technique used to identify the crystalline phases present in a material and to determine its crystal structure. The technique relies on the constructive interference of monochromatic X-rays and a crystalline sample.

The crystal structure of this compound has been determined by single-crystal X-ray diffraction. iucr.org The compound crystallizes in the monoclinic space group P2/c. iucr.org A notable feature of its crystal structure is the presence of two distinct geometrical isomers in a 1:1 ratio within the ordered crystal lattice: a 'chair' and a 'cradle' conformation of the eight-membered (Si-N)₄ ring. iucr.org

Table 2: Crystallographic Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | iucr.org |

| Space Group | P2/c | iucr.org |

| a (Å) | 11.65 | iucr.org |

| b (Å) | 6.45 | iucr.org |

| c (Å) | 22.96 | iucr.org |

| β (°) | 90.4 | iucr.org |

| Z (molecules/unit cell) | 4 | iucr.org |

The determination of these structural parameters is crucial for understanding the packing of the molecules in the solid state and for correlating the structure with the material's physical properties.

Computational Chemistry and Theoretical Modeling

Computational chemistry and theoretical modeling provide powerful tools to investigate the properties and reactivity of molecules at the atomic and electronic levels. Methods such as Density Functional Theory (DFT) and ab initio calculations can be used to predict molecular structures, vibrational frequencies, electronic properties, and reaction mechanisms.

For this compound, computational studies can complement experimental findings and provide insights that are difficult to obtain through experiments alone. For example, DFT calculations could be used to:

Optimize the geometries of the 'chair' and 'cradle' conformers and calculate their relative energies to understand their stability.

Predict vibrational spectra (IR and Raman) to aid in the interpretation of experimental spectroscopic data.

Investigate the electronic structure , including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, to understand its reactivity.

Model the reaction pathways for its polymerization or pyrolysis to elucidate the underlying mechanisms.

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are powerful computational tools used to investigate the molecular and electronic properties of chemical systems from first principles. These methods solve approximations of the Schrödinger equation to provide insights into molecular structure, reactivity, and energetics. While these techniques are widely applied across chemistry, specific studies applying them to this compound for the topics below were not found in the available literature.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. youtube.com By solving Newton's equations of motion for a system of interacting particles, MD can provide detailed information on the dynamic behavior, conformational changes, and macroscopic properties of materials. mdpi.comdrexel.educecam.org This technique is particularly useful for exploring large molecular systems where quantum mechanical calculations would be computationally prohibitive. semanticscholar.org A review of the scientific literature found no specific studies that have applied molecular dynamics simulations to investigate systems containing this compound.

Cheminformatics and Data-Driven Approaches

Cheminformatics combines computer and information science to address chemical problems, often involving the analysis of large datasets of chemical structures and properties. nih.govuniv.kiev.ua Data-driven approaches, including machine learning, can be used to predict the properties of new molecules, identify structure-activity relationships, and accelerate materials discovery. nih.govchemrxiv.orgresearchgate.net These methods rely on existing data to build predictive models. No publications were identified that have utilized cheminformatics or data-driven methodologies to specifically analyze or predict the properties of this compound.

Environmental Fate and Degradation Studies of Octamethylcyclotetrasilazane

Degradation Mechanisms and Pathways

The environmental persistence and transformation of octamethylcyclotetrasilazane are governed by its reactivity, particularly with water, and its behavior at elevated temperatures. These degradation pathways are critical in determining its ultimate environmental fate.

Hydrolysis in Presence of Moisture, Liberating Ammonia (B1221849)

This compound is susceptible to hydrolysis in the presence of moisture. The silicon-nitrogen (Si-N) bond within the cyclosilazane ring is reactive towards water. This reaction leads to the cleavage of the Si-N bonds and the subsequent liberation of amine compounds. Safety data for the compound explicitly state that it reacts with water and moisture in the air. gelest.com One of the hazardous decomposition products formed upon contact with water or moisture is ammonia. repec.org Another source indicates that this reaction liberates methylamine. gelest.com This reactivity is a key pathway for its initial breakdown in most environmental compartments where moisture is present. The process is analogous to the hydrolysis of other organosilicon compounds containing Si-N linkages.

Thermal Decomposition and Byproduct Formation

Thermal stability is a key factor in the environmental persistence of chemical compounds. This compound is stable in sealed containers when stored in a cool place. gelest.com However, when subjected to high temperatures, it undergoes thermal decomposition. The decomposition process breaks down the molecule into a variety of byproducts. Studies on analogous linear siloxanes show that thermal decomposition often initiates with the cleavage of the silicon-carbon (Si-C) bonds. repec.org For this compound, the process results in the formation of several hazardous substances.

| Byproduct | Chemical Formula |

|---|---|

| Nitrogen Oxides | NOx |

| Carbon Monoxide | CO |

| Carbon Dioxide | CO2 |

| Silicon Dioxide | SiO2 |

| Ammonia | NH3 |

Environmental Exposure and Persistence

The potential for this compound to enter and persist in the environment is linked to its industrial applications and its inherent physical and chemical properties. While specific data on this compound is limited, the behavior of its close structural analogs, cyclosiloxanes, provides context for its likely environmental conduct.

Potential for Release to the Environment from Industrial Use

This compound is not a high-volume consumer chemical but serves as an important intermediate and precursor in various industrial processes. guidechem.comgelest.comlookchem.com Its primary applications are in specialized, high-technology sectors. The potential for environmental release exists at manufacturing, processing, and disposal sites associated with these uses. Regulatory frameworks, such as the Toxic Substances Control Act (TSCA) in the United States, have established rules for certain cyclosilazanes, indicating concern over their potential release to water. cornell.edu Handling procedures advise avoiding release to the environment and preventing entry into sewers and public waters. gelest.com

| Industrial Application | Function |

|---|---|

| Microelectronics Manufacturing | Precursor for silicon nitride and silicon carbide films. guidechem.com |

| Polymer Chemistry | Crosslinking agent in the production of silicone elastomers. guidechem.com |

| Surface Coatings | Surface treatment agent to improve adhesion. guidechem.com |

| Organic Synthesis | Reagent to introduce silicon and nitrogen atoms into molecules. guidechem.com |

| Chemical Intermediate | Used in the synthesis of other organosilicon compounds. gelest.com |

Volatilization and Atmospheric Transport (Contextual for siloxane analogs)

The environmental mobility of cyclic silicon compounds is often dictated by their volatility. The siloxane analog, octamethylcyclotetrasiloxane (B44751) (D4), has been studied extensively and provides a model for the potential atmospheric behavior of similar cyclic compounds. D4 is volatile and a significant portion of its environmental release is to the atmosphere. canada.carivm.nl Once in the air, it is persistent, with calculated atmospheric half-lives exceeding five days. canada.ca This persistence allows for the potential for long-distance atmospheric transport. canada.ca The primary degradation pathway in the atmosphere for cyclic volatile methyl siloxanes is oxidation by hydroxyl radicals. industrialchemicals.gov.au

| Property | Value for Octamethylcyclotetrasiloxane (D4) |

|---|---|

| Vapor Pressure | 132-157.3 Pa |

| Henry's Law Constant | 1,220,000 Pa·m³/mol |

| Atmospheric Half-life | > 5 days |

Biodegradation and Aquatic Systems Considerations (Contextual for siloxane analogs)

When released into aquatic environments, the fate of cyclic silicon compounds is influenced by their low water solubility and tendency to partition to other environmental compartments. The siloxane analog D4 is not considered readily biodegradable in aquatic systems. service.gov.uk Its primary removal mechanism from water is rapid volatilization. service.gov.uk However, due to its high octanol-water partition coefficient (log Kow), D4 that is not volatilized is expected to adsorb strongly to suspended solids and sediment. canada.caservice.gov.uk While hydrolysis occurs in surface water, degradation in sediment is significantly slower, with estimated half-lives ranging from 49 to 588 days. canada.ca This indicates that sediment can act as a long-term sink where persistence is a concern. canada.caservice.gov.uk

| Compartment/Process | Finding for Octamethylcyclotetrasiloxane (D4) |

|---|---|

| Aquatic Biodegradation | Not readily biodegradable. service.gov.uk |

| Primary Removal from Water | Rapid volatilization. service.gov.uk |

| Partitioning Behavior | High potential to adsorb to sediment (Log Koc = 4.22). canada.ca |

| Persistence in Sediment | Degradation is slow; half-life can be >120 days. canada.caservice.gov.uk |

Table of Compounds Mentioned

| Compound Name | Chemical Formula | CAS Number |

|---|---|---|

| This compound | C8H28N4Si4 | 1020-84-4 |

| Ammonia | NH3 | 7664-41-7 |

| Methylamine | CH5N | 74-89-5 |

| Nitrogen Oxides | NOx | N/A |

| Carbon Monoxide | CO | 630-08-0 |

| Carbon Dioxide | CO2 | 124-38-9 |

| Silicon Dioxide | SiO2 | 7631-86-9 |

| Octamethylcyclotetrasiloxane (D4) | C8H24O4Si4 | 556-67-2 |

| Silicon Nitride | Si3N4 | 12033-89-5 |

| Silicon Carbide | SiC | 409-21-2 |

Mitigation Strategies and Sustainable Practices

The environmental presence and potential impacts of industrial compounds necessitate the development of robust mitigation strategies and the adoption of sustainable practices throughout their lifecycle. For this compound, this involves careful consideration of its disposal and the integration of green chemistry principles in its synthesis and application to minimize its environmental footprint.

Waste Disposal Recommendations

Proper disposal of this compound and related polysilazane waste is critical due to their chemical reactivity. Polysilazanes are known to be moisture-reactive, and their decomposition can lead to the formation of hazardous byproducts, including ammonia, hydrogen, and silane (B1218182) gases sesha.org. Therefore, specific handling and disposal procedures are required to ensure safety and environmental protection.

Chemical waste generators must determine if a discarded chemical is classified as hazardous waste according to regulations such as the US EPA guidelines in 40 CFR Parts 261.3 epa.gov. It is also essential for waste generators to consult state and local hazardous waste regulations to ensure complete and accurate classification epa.gov. For polysilazane waste, which can be unstable, treatment to stabilize the waste before disposal is a key consideration. One patented method involves treating polysilazane waste with a stabilizer comprising a carrier solvent, an alcohol, and an alkaline mixture epo.org. This treatment can render the waste non-hazardous, making disposal simpler and allowing for options like fuel blending for heat recovery, which is more cost-effective than incineration epo.org. Unstabilized, reactive waste may not be suitable for fuel blending and would require more costly incineration epo.org.

General recommendations for handling spills and leaks of this compound include vacuuming or sweeping up the material into a suitable disposal container while avoiding the generation of dust rivm.nl. It is also advised to work under an inert atmosphere and provide adequate ventilation rivm.nl.

Table 1: Waste Disposal Considerations for Polysilazanes

| Consideration | Recommendation | Rationale |

|---|---|---|

| Reactivity | Avoid contact with moisture, acids, alcohols, and oxidizing agents. | Polysilazanes react with moisture to produce hazardous byproducts like ammonia and flammable hydrogen gas sesha.org. |

| Waste Classification | Determine if the waste is hazardous according to federal, state, and local regulations. | Ensures compliance with legal requirements for disposal epa.gov. |

| Stabilization | Treat with a stabilizing agent to reduce reactivity. | Can render the waste non-hazardous, allowing for safer and more cost-effective disposal methods such as fuel blending epo.org. |

| Spill Cleanup | Use appropriate personal protective equipment. Vacuum or sweep material to avoid dust. Work under an inert atmosphere. | Minimizes exposure and prevents uncontrolled reactions rivm.nl. |

| Final Disposal | Options may include incineration for untreated waste or fuel blending for stabilized, non-hazardous waste. | The chosen method depends on the waste's classification and characteristics epo.org. |

Green Chemistry Principles in Synthesis and Application